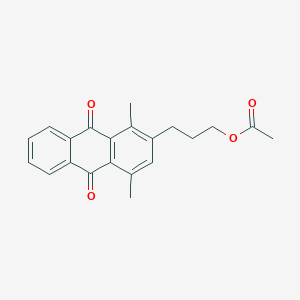
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a propyl acetate group attached to an anthraquinone core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate typically involves the reaction of 1,4-dimethyl-9,10-anthraquinone with propyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethyl-9,10-anthraquinone: Shares the anthraquinone core but lacks the propyl acetate group.
9,10-Anthraquinone: The parent compound of many anthraquinone derivatives.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of the acetate group.
Uniqueness
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is unique due to the presence of the propyl acetate group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
184872-69-3 |
|---|---|
Formule moléculaire |
C21H20O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(1,4-dimethyl-9,10-dioxoanthracen-2-yl)propyl acetate |
InChI |
InChI=1S/C21H20O4/c1-12-11-15(7-6-10-25-14(3)22)13(2)19-18(12)20(23)16-8-4-5-9-17(16)21(19)24/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Clé InChI |
WGUFPANZFCMDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)C)CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
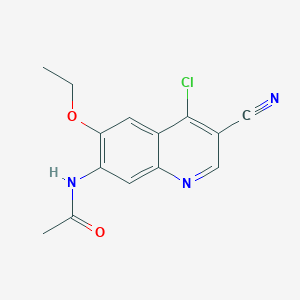
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
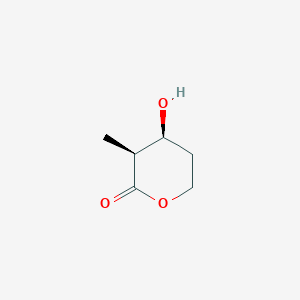
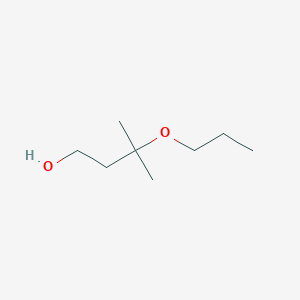
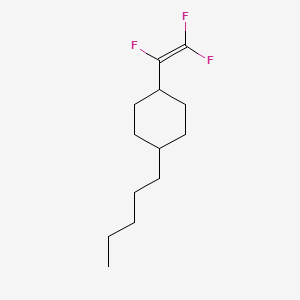
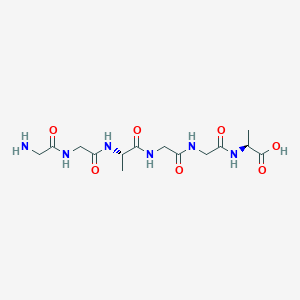
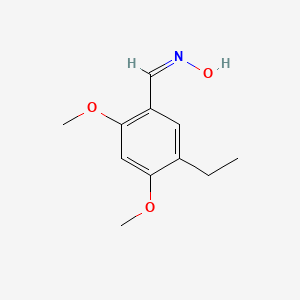
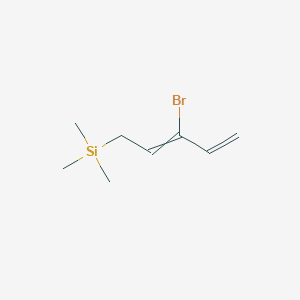
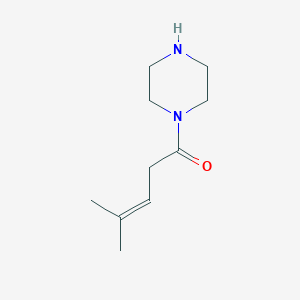
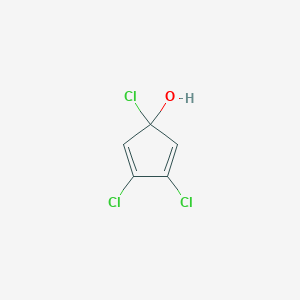
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
